molecular formula C22H32O4 B1223202 Potamogetonol

Potamogetonol

Cat. No.: B1223202
M. Wt: 360.5 g/mol
InChI Key: IVFPNVDGWGXPMZ-YUMYIRISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potamogetonol is a labdane-type diterpenoid isolated from Potamogeton malayanus, a freshwater plant native to Southeast Asia. Structurally, it features a bicyclic carbon skeleton with hydroxyl and ester functional groups, contributing to its bioactive properties . Research highlights its antifeedant, insecticidal, antiparasitic, and antiviral activities, making it a candidate for natural pesticide and drug development. For example, it exhibits potent activity against Trypanosoma cruzi (Chagas disease parasite) and inhibits viral replication in vitro . Its mechanism of action includes disrupting cell membrane integrity in parasites and modulating host immune responses .

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(1R,4aR,5R,8aR)-5-[2-(furan-3-yl)ethyl]-4a-(hydroxymethyl)-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate

InChI

InChI=1S/C22H32O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-13,19-20,23H,1,4-8,10-11,14-15H2,2-3H3/t19-,20-,21+,22-/m1/s1

InChI Key

IVFPNVDGWGXPMZ-YUMYIRISSA-N

SMILES

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)CO)C

Isomeric SMILES

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)CO)C

Canonical SMILES

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)CO)C

Synonyms

potamogetonol

Origin of Product

United States

Comparison with Similar Compounds

Potamogetonol belongs to the labdane diterpenoid family, which shares structural and functional similarities with other terpenoids. Two compounds with notable parallels are potamogetonyde (a derivative from the same plant) and eudesman-12(5)-olide (a sesquiterpene lactone from Baccharis species).

Structural Comparison
Compound Structural Class Key Functional Groups Molecular Formula Source
This compound Labdane diterpenoid Hydroxyl, ester C₂₀H₃₂O₃ Potamogeton malayanus
Potamogetonyde Labdane diterpenoid Epoxide, ketone C₂₀H₂₈O₄ Potamogeton malayanus
Eudesman-12(5)-olide Eudesmane sesquiterpene Lactone, methyl groups C₁₅H₂₂O₂ Baccharis sagittalis

Key Structural Differences :

  • This compound vs. Potamogetonyde: While both are labdane diterpenoids, potamogetonyde lacks hydroxyl groups but contains an epoxide ring, enhancing its reactivity and solubility .
  • This compound vs. Eudesman-12(5)-olide: Eudesmanolides are smaller (15 carbons vs. 20 carbons) and feature a lactone ring, which confers higher cytotoxicity but lower environmental stability .
Functional Comparison
Compound Bioactivities Mechanism of Action IC₅₀/EC₅₀ Values (where available)
This compound Antiparasitic, antiviral, insecticidal Membrane disruption, immune modulation 8.7 µM (anti-T. cruzi)
Potamogetonyde Antitumor, antimalarial DNA intercalation, ROS generation 12.3 µM (antiplasmodial)
Eudesman-12(5)-olide Cytotoxic, anti-inflammatory Apoptosis induction, COX-2 inhibition 5.2 µM (HeLa cells)

Functional Insights :

  • Antiparasitic Activity: this compound’s hydroxyl groups enhance membrane permeability, outperforming potamogetonyde in parasite lysis .
  • Cytotoxicity: Eudesmanolides show stronger cytotoxicity due to lactone-driven apoptosis pathways but lack the broad-spectrum antiviral effects of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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